molecular formula C21H25N5O2 B11142282 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11142282
M. Wt: 379.5 g/mol
InChI Key: TYFYXZCGGLJPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by three core structural motifs:

  • Indole moiety: A 4-methoxy-substituted indole ring linked via an ethyl group.
  • Pyrimidine ring: A 2-pyrimidinyl group attached to the piperidine ring.
  • Piperidinecarboxamide: A piperidine scaffold with a carboxamide functional group.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-28-19-7-2-6-18-17(19)8-13-25(18)14-11-22-20(27)16-5-3-12-26(15-16)21-23-9-4-10-24-21/h2,4,6-10,13,16H,3,5,11-12,14-15H2,1H3,(H,22,27)

InChI Key

TYFYXZCGGLJPIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the ethyl chain.

The next step involves the coupling of the indole derivative with a pyrimidine ring. This can be achieved through a nucleophilic substitution reaction, where the indole derivative reacts with a halogenated pyrimidine compound under basic conditions .

Finally, the piperidinecarboxamide group is introduced through an amide coupling reaction. This typically involves the reaction of the intermediate compound with a piperidinecarboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis. The piperidinecarboxamide group may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Compound A : N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide ()

  • Key Difference : 6-Fluoro substituent replaces the 4-methoxy group on the indole.
  • Molecular weight increases slightly (367.428 g/mol vs. ~363 g/mol for the target compound). Fluorine’s smaller size compared to methoxy could reduce steric hindrance .

Compound B : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()

  • Key Difference : A 2-oxo-1,2-dihydropyridin-3-ylmethyl group replaces the pyrimidinyl-piperidinecarboxamide.
  • The additional methyl groups may enhance metabolic stability but increase molecular weight (C29H35N5O3, ~525 g/mol) .

Core Heterocycle Replacements

Compound C : 1-(6-Ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide ()

  • Key Difference : Quinazoline replaces indole; imidazole substitutes pyrimidine.
  • Impact :
    • Quinazoline’s larger aromatic system may enhance π-π stacking interactions with target proteins.
    • Compliance with Lipinski’s rules (tPSA: 89 Ų, logP: 2.1) suggests favorable drug-likeness.
    • Imidazole’s basicity could improve solubility but may alter target selectivity .

Compound D : 1-(2,5-Difluorobenzoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide ()

  • Key Difference : Benzoyl and pyridinyloxy groups replace indole and pyrimidine.
  • Pyridinyloxy introduces a hydrogen-bond acceptor, possibly enhancing receptor binding .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) tPSA (Ų) logP Lipinski Compliance Key Substituents
Target Compound C21H24N6O2 ~363 ~90 ~2.3 Yes 4-Methoxyindole, pyrimidine
Compound A (6-Fluoro) C20H22FN5O 367.43 95 2.5 Yes 6-Fluoroindole
Compound C (Quinazoline) C22H28N6O2 408.5 89 2.1 Yes Quinazoline, imidazole
Compound D (Benzoyl) C24H21F2N3O2 445.45 80 3.5 Borderline (MW >500) Difluorobenzoyl, pyridinyloxy
  • Lipinski Compliance : All compounds except Compound D adhere to the "Rule of Five," ensuring oral bioavailability .
  • tPSA and logP : Compound C’s lower tPSA (89 Ų) and logP (2.1) suggest superior membrane permeability compared to the target compound .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an indole moiety, a pyrimidine ring, and a piperidine carboxamide group. Its molecular formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.4 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with indole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar piperidine derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. For example, compounds in related studies showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE . This suggests that this compound may also exhibit similar enzyme inhibitory activities.

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized various indole derivatives and tested their efficacy against bacterial strains. The results indicated that compounds with the indole structure showed promising antibacterial activity, particularly against multi-drug resistant strains .
  • Enzyme Inhibition Evaluation : Another study focused on the synthesis of piperidine derivatives and their effects on AChE and urease. The findings revealed that certain derivatives had potent inhibitory effects, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Pharmacological Implications

The biological activities of this compound indicate its potential use in various therapeutic areas:

  • Antibacterial Agents : Given its antimicrobial properties, this compound may serve as a lead for developing new antibiotics.
  • Neurological Disorders : Its enzyme inhibition capabilities could position it as a candidate for treating neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/BacteriaIC50 Value (µM)
Compound AAntibacterialStaphylococcus aureus5.00
Compound BAChE InhibitorAcetylcholinesterase0.63
Compound CUrease InhibitorUrease1.21
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-...Potentially AntibacterialTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.